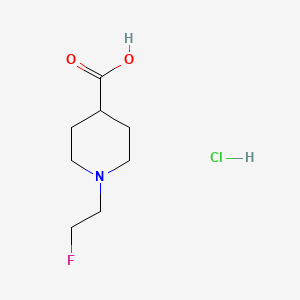
tert-butyl 1-(hydroxymethyl)-2,3-dihydro-1H-isoindole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 1-(hydroxymethyl)-2,3-dihydro-1H-isoindole-2-carboxylate: is a chemical compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(hydroxymethyl)-2,3-dihydro-1H-isoindole-2-carboxylate typically involves the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phthalimide derivative.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl chloroformate in the presence of a base, such as triethylamine.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a dihydro derivative with altered chemical properties.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted isoindole derivatives with various functional groups.
科学的研究の応用
Chemistry:
Synthetic Intermediate: tert-Butyl 1-(hydroxymethyl)-2,3-dihydro-1H-isoindole-2-carboxylate can be used as a synthetic intermediate in the preparation of more complex molecules.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving isoindole derivatives.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of isoindole-based pharmaceuticals.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of tert-butyl 1-(hydroxymethyl)-2,3-dihydro-1H-isoindole-2-carboxylate involves its interaction with molecular targets and pathways. The compound’s isoindole core can interact with enzymes and receptors, modulating their activity. The tert-butyl and hydroxymethyl groups can influence the compound’s binding affinity and specificity.
類似化合物との比較
- tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate
- tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
Uniqueness: tert-Butyl 1-(hydroxymethyl)-2,3-dihydro-1H-isoindole-2-carboxylate is unique due to its isoindole core, which imparts distinct chemical and biological properties.
特性
分子式 |
C14H19NO3 |
|---|---|
分子量 |
249.30 g/mol |
IUPAC名 |
tert-butyl 1-(hydroxymethyl)-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-8-10-6-4-5-7-11(10)12(15)9-16/h4-7,12,16H,8-9H2,1-3H3 |
InChIキー |
UUUABYNAZSNFES-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C1CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


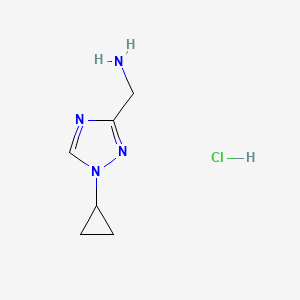
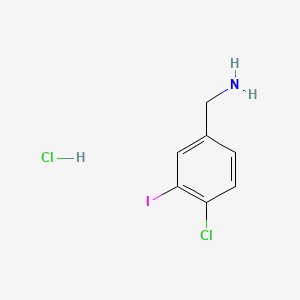
![6-Methyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13458956.png)
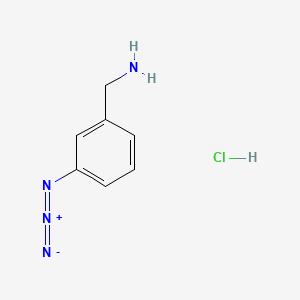
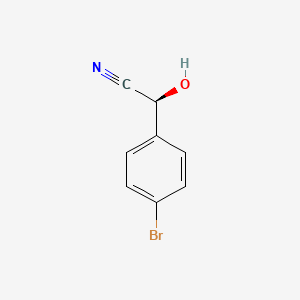
![(2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid](/img/structure/B13458983.png)
![1-[3-(4-Chlorophenyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13458985.png)
![3-ethynyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid](/img/structure/B13458993.png)
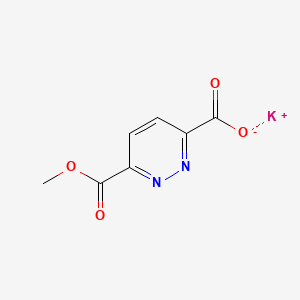
![4-[3-(Methylamino)propanoyl]piperazin-2-one, trifluoroacetic acid](/img/structure/B13459001.png)
![{5-Oxaspiro[3.4]octan-6-yl}methanol](/img/structure/B13459009.png)
![6-chloro-2-methyl-2H-pyrazolo[3,4-b]pyrazine](/img/structure/B13459011.png)

